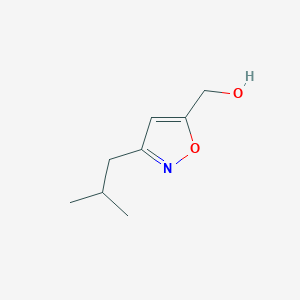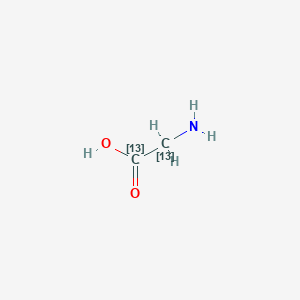
甘氨酸-13C2
描述
Glycine, the simplest amino acid with the chemical formula NH2CH2COOH, plays a crucial role in various biological processes. It is involved in the synthesis of proteins, as well as in metabolic pathways such as the synthesis of glutathione and the regulation of one-carbon metabolism. Glycine's importance is highlighted by its involvement in obesity and metabolic diseases, where lower circulating levels have been observed, suggesting potential benefits from supplementation . Additionally, glycine's presence in elastin, as studied through isotopic labeling and solid-state NMR spectroscopy, indicates its structural significance in proteins .
Synthesis Analysis
The synthesis of glycine-13C2, specifically cholyl[1,2-13C2]glycine, has been improved through the use of peptide coupling reagents, yielding high purity and over 90% yield, which is beneficial for large-scale preparations . Another method involves the synthesis of α-13C glycine from K13CN, providing a straightforward approach to produce gram quantities of labeled glycine suitable for protein labeling in NMR studies .
Molecular Structure Analysis
The molecular structure of glycine has been extensively studied using NMR spectroscopy. For instance, the 13C chemical shift and 13C-15N dipolar tensors of [1-13C]glycyl[15N]glycine have been determined, providing insights into the peptide bond's electronic environment and confirming the C-N bond length through solid-state NMR . The conformational characterization of glycine residues in homopolypeptides has also been explored, revealing the influence of different conformations on the 13C chemical shifts of glycine's methylene carbons .
Chemical Reactions Analysis
Glycine participates in various chemical reactions within the body. It is synthesized from serine, threonine, choline, and hydroxyproline and degraded through pathways such as the glycine cleavage system. Glycine is also a precursor for the biosynthesis of several critical molecules, including glutathione, heme, and creatine . Moreover, glycine's incorporation into DNA has been studied using [1-13C]glycine, demonstrating its role in purine biosynthesis .
Physical and Chemical Properties Analysis
Glycine's physical and chemical properties are influenced by its simple structure, with a hydrogen atom as its side chain. This structure contributes to its role in metabolic regulation, antioxidative reactions, and neurological function. Glycine's presence in bile acids is essential for the digestion of dietary fat and the absorption of fatty acids . The study of glycine in different environments, such as the interstellar medium and its potential role in the emergence of life, further emphasizes its fundamental chemical properties .
科学研究应用
农业中的吸收
已经研究了甘氨酸-13C2在农业重要植物(如甜禾草和三叶草)中的吸收情况。这些研究表明,这些植物吸收的甘氨酸衍生氮的显著部分是以完整的氨基酸形式吸收的(Näsholm, Huss-Danell, & Högberg, 2000)。
在红细胞中的作用
研究探讨了甘氨酸-13C2在了解红细胞内微粘度和标记谷胱甘肽扩散方面的应用。这项研究提供了有关细胞生物物理学和关键细胞组分动态的见解(Endre, Chapman, & Kuchel, 1983)。
小麦植物的吸收
甘氨酸-13C2的另一个应用是研究小麦植物对其的吸收情况。这项研究表明,田间种植的小麦可以直接从土壤中吸收甘氨酸,挑战了传统的植物氮素获取观点(Näsholm, Huss-Danell, & Högberg, 2001)。
多型体中的核磁共振研究
甘氨酸-13C2在核磁共振(NMR)研究中对甘氨酸的α和γ多型体进行区分起到了关键作用,有助于理解这些多型体的动态特性(Potrzebowski, Tekely, & Dusausoy, 1998)。
星形胶质细胞中的代谢
关于甘氨酸-13C2的研究还在星形胶质细胞代谢的背景下进行,特别是在肌酸、丝氨酸和谷胱甘肽的合成方面。这些发现对于理解脑代谢和神经功能具有相关性(Dringen, Verleysdonk, Hamprecht, Willker, Leibfritz, & Brand, 1998)。
营养和健康的影响
对甘氨酸-13C2的研究有助于理解动物和人类中的甘氨酸代谢,突出了其在代谢调节、抗氧化反应和神经功能中的作用,对于各种疾病和健康状况具有重要意义(Wang, Wu, Dai, Yang, Wang, & Wu, 2013)。
光合作用和蛋白质合成
甘氨酸-13C2还用于研究植物中甘氨酸在光合作用和蛋白质合成中的作用,例如在大豆叶片中的情况,它有助于理解光呼吸C2循环(Cegelski & Schaefer, 2005)。
作用机制
As an inhibitory neurotransmitter, Glycine-13C2 can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects . It also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .
安全和危害
未来方向
Glycine-13C2 has potential applications in various fields. For instance, it can be used in NMR-based and MS-based studies . It can also be used in the study of cellular metabolism, which could lead to important insights in biomedical research . Furthermore, it can be used in the study of the fate of glyphosate and its degradation products in agricultural soil .
属性
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514663 | |
| Record name | (~13~C_2_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.052 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-13C2 | |
CAS RN |
67836-01-5 | |
| Record name | (~13~C_2_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can Glycine-13C2 be used to study microbial responses to climate change?
A1: Glycine-13C2 acts as a tracer to understand how environmental changes impact microbial activity. In a study by [], researchers injected Glycine-13C2 into soil subjected to simulated climate change conditions (elevated temperature, drought, and elevated CO2). By analyzing the incorporation of 13C into microbial biomarkers like phospholipid fatty acids (PLFAs), they observed distinct responses in bacteria and fungi to the treatments, revealing valuable insights into microbial carbon utilization and adaptation strategies.
Q2: Can Glycine-13C2 be used to investigate metabolic pathways in cancer research?
A2: Yes, Glycine-13C2 can elucidate metabolic pathways involved in cancer cell proliferation. Researchers in [] utilized Glycine-13C2 along with other labeled compounds to investigate nucleotide synthesis in human lung cancer tissues. They discovered that, contrary to previous beliefs based on cell line studies, [13C6]glucose was the preferred carbon source for purine synthesis in the tissues, highlighting the importance of studying actual patient samples. This research provides valuable insights for developing new cancer therapies targeting specific metabolic pathways.
Q3: Glycine-13C2 is frequently mentioned in the context of REDOR NMR. What is the significance of this technique?
A3: REDOR (Rotational Echo DOuble Resonance) NMR utilizes Glycine-13C2, specifically its 13C labeling, to determine distances between atoms in molecules. [, ] This technique is particularly useful for studying molecular structures and interactions. The 13C label in Glycine-13C2 acts as a probe, allowing researchers to measure distances between the labeled carbon and other nuclei, providing valuable structural information. The development of advanced REDOR techniques, as described in [], further enhances the ability to analyze complex molecular systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



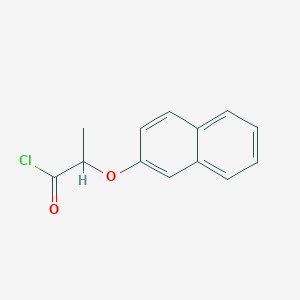
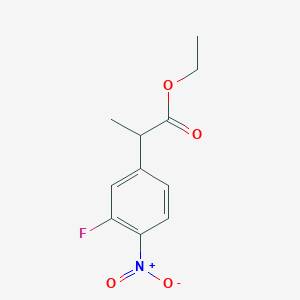
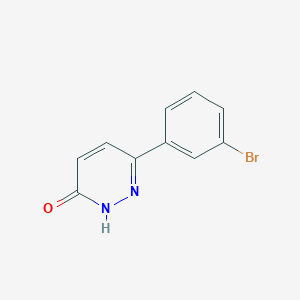
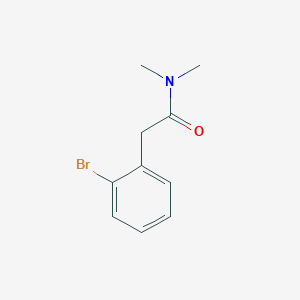

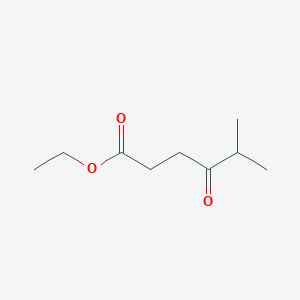
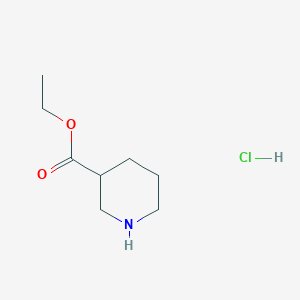
![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)
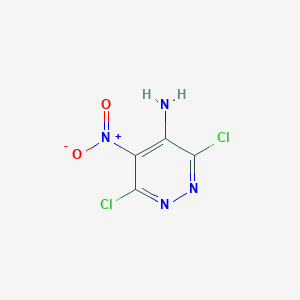
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
